2-[(2-bromophenyl)methyl]oxirane
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Overview
Description
2-[(2-Bromophenyl)methyl]oxirane is an organic compound with the molecular formula C9H9BrOThis compound is characterized by the presence of a bromophenyl group attached to the oxirane ring, making it a valuable intermediate in organic synthesis and various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[(2-Bromophenyl)methyl]oxirane can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzyl alcohol with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction proceeds via the formation of an intermediate bromohydrin, which subsequently undergoes intramolecular cyclization to form the oxirane ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable processes. For example, the reaction of 2-bromobenzyl chloride with a base such as sodium hydroxide in the presence of a phase-transfer catalyst can yield the desired oxirane compound. This method offers advantages in terms of yield and reaction time, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Bromophenyl)methyl]oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted oxiranes.
Ring-Opening Reactions: The oxirane ring is highly strained and can be opened by nucleophiles, acids, or bases to form a variety of products, including diols, halohydrins, and ethers.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes, and reduction to yield alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Ring-Opening Reactions: Acidic conditions (e.g., sulfuric acid) or basic conditions (e.g., sodium hydroxide) are commonly employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are typically used.
Major Products Formed
Nucleophilic Substitution: Substituted oxiranes with various functional groups.
Ring-Opening Reactions: Diols, halohydrins, and ethers.
Oxidation and Reduction: Ketones, aldehydes, and alcohols.
Scientific Research Applications
2-[(2-Bromophenyl)methyl]oxirane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various functionalized compounds.
Biology: The compound is employed in the study of enzyme-catalyzed reactions involving epoxides and in the development of enzyme inhibitors.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.
Industry: The compound is utilized in the production of polymers, resins, and other materials with specific properties
Mechanism of Action
The mechanism of action of 2-[(2-bromophenyl)methyl]oxirane involves its reactivity as an epoxide. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, reacting with nucleophiles to form new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Bromophenyl)methyl]oxirane
- 2-[(2-Chlorophenyl)methyl]oxirane
- 2-[(2-Methylphenyl)methyl]oxirane
- 2-[(2-Nitrophenyl)methyl]oxirane
Uniqueness
2-[(2-Bromophenyl)methyl]oxirane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution and ring-opening reactions. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s behavior in various chemical environments .
Properties
CAS No. |
62826-20-4 |
---|---|
Molecular Formula |
C9H9BrO |
Molecular Weight |
213.1 |
Purity |
95 |
Origin of Product |
United States |
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